2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-(3-methoxy-4-methylsulfanylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-9-7-8(5-6-11)3-4-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSOZRXSWSKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(methylsulfanyl)benzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable reagent like sodium cyanide (NaCN) in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Efficacy Against Bacteria
In studies evaluating its antibacterial properties, the compound has shown effectiveness against:
- Klebsiella pneumoniae
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of these pathogens effectively, making it a candidate for development as an antibacterial agent.
Efficacy Against Fungi
The compound also demonstrates antifungal activity, particularly against:
- Candida albicans
This broad-spectrum antimicrobial activity highlights the potential of this compound in clinical settings, especially against drug-resistant strains.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated its potential efficacy against various cancer cell lines.
In Vitro Studies
In vitro assays conducted on multiple cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 µM to 25 µM. These findings suggest moderate cytotoxicity, warranting further investigation into its mechanisms of action and therapeutic potential.
Case Studies
Antimicrobial Efficacy Study:
- A study assessed the antibacterial activity against drug-resistant strains of Klebsiella pneumoniae, reporting an MIC value of 15 µM, demonstrating potent antibacterial effects.
Anticancer Investigation:
- In vitro assays on several cancer cell lines revealed inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM, suggesting moderate cytotoxicity.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound: The methylsulfanyl (-SCH₃) group is weakly electron-donating, while the methoxy (-OCH₃) group is a stronger electron donor. This combination enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions .
- 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS 4468-59-1): Replacing -SCH₃ with a hydroxyl (-OH) group introduces hydrogen-bonding capability but reduces electron density due to -OH's dual inductive (electron-withdrawing) and resonance (electron-donating) effects. This compound has a lower molecular weight (163.17 g/mol ) and is used as an intermediate in organic synthesis .
- 2-(3-Methoxyphenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile (CAS 394655-17-5): The sulfonyl group (-SO₂C₆H₄CH₃) is strongly electron-withdrawing, significantly altering reactivity. This compound has a higher molecular weight (301.36 g/mol ) and is stored under inert gas due to its irritant properties .
Bulkiness and Steric Effects
- 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS 1193388-12-3): The trifluoroethoxy (-OCH₂CF₃) group introduces steric bulk and electronegativity, reducing solubility in non-polar solvents compared to the target compound. Its molecular weight is 245.2 g/mol .
- 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7): The flexible 2-methoxyethoxy chain increases polarity and solubility in polar solvents, with a molecular weight of 191.23 g/mol .
Physicochemical and Structural Comparisons
Biological Activity
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by its chemical formula . The presence of a methoxy group and a methylsulfanyl group on the phenyl ring contributes to its unique properties, potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) in the range of 20–40 µM against Staphylococcus aureus and E. coli .
- Anticancer Properties : Investigations into related compounds suggest potential antiproliferative effects against cancer cell lines, highlighting the importance of structural modifications in enhancing activity .
- Neurotransmitter Modulation : Some derivatives are noted for their interactions with neurotransmitter systems, particularly affecting calcitonin gene-related peptide (CGRP) pathways, which are significant in pain modulation .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with specific receptors or enzymes, altering their activity. For example, compounds with similar functionalities have been shown to act as CGRP receptor antagonists .
- Cellular Uptake : The lipophilicity imparted by the methoxy and methylsulfanyl groups may enhance cellular uptake, thereby increasing bioavailability and efficacy .
Antimicrobial Studies
A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds. The results indicated that modifications in the chemical structure significantly influenced the MIC values:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Compound C | MRSA | 10 |
These findings suggest that even minor structural changes can lead to substantial differences in antimicrobial potency.
Anticancer Research
In a study assessing the antiproliferative effects of various derivatives, it was found that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 (Lung) | 5 |
| Compound E | MCF7 (Breast) | 15 |
These results underscore the potential for developing targeted therapies based on structural insights from this compound.
Q & A
Q. What are the recommended synthetic routes for 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile, and how does the substitution pattern influence reaction optimization?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. The 3-methoxy and 4-(methylsulfanyl) groups on the phenyl ring sterically and electronically influence reactivity. For example:
- Friedel-Crafts alkylation or cyanation of pre-functionalized benzene derivatives under controlled conditions (e.g., AlCl₃ catalysis).
- Thioether formation via SN2 displacement using methylthiolate nucleophiles on halogenated precursors (e.g., 4-bromo-3-methoxyphenylacetonitrile).
Reaction optimization requires monitoring by HPLC or GC-MS to track intermediates and byproducts. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can mitigate steric hindrance from the bulky substituents .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a multi-technique approach:
- Single-crystal X-ray diffraction (SC-XRD) to confirm the molecular geometry, particularly the C–S–C bond angles (critical for methylsulfanyl group conformation) and dihedral angles between the phenyl and acetonitrile moieties .
- ¹H/¹³C NMR to verify substituent positions:
- Methoxy protons resonate at δ ~3.8–4.0 ppm.
- Methylsulfanyl protons appear as a singlet at δ ~2.5 ppm.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected m/z for C₁₀H₁₁NO₂S: 217.0534) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers due to sensitivity to moisture and oxidation of the methylsulfanyl group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of acetonitrile vapors (toxic via metabolic conversion to cyanide).
- Emergency Procedures : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for reactivity studies?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model:
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Electrostatic potential maps to identify regions prone to nucleophilic attack (e.g., nitrile group).
- Compare computed vibrational spectra (IR/Raman) with experimental data to validate accuracy .
- Example : The methylsulfanyl group’s electron-donating effect raises HOMO energy, enhancing susceptibility to oxidation .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Scenario : Discrepancies in bond lengths (e.g., C–N in nitrile group) between XRD (1.15 Å) and DFT-predicted values (1.16 Å).
- Resolution :
Re-examine XRD data for thermal motion artifacts (high ADP values suggest dynamic disorder).
Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯N contacts) that distort geometry .
Validate with solid-state NMR to detect crystal packing effects .
Q. How does the methylsulfanyl group influence supramolecular interactions in crystal packing?
- Methodological Answer :
- Analyze non-covalent interactions using Mercury or CrystalExplorer :
- S⋯π interactions between methylsulfanyl and adjacent aromatic rings (distance ~3.5 Å).
- C–H⋯N hydrogen bonds involving the nitrile group (distance ~2.8 Å).
- Compare with analogues (e.g., 3-methoxyphenylacetonitrile) to isolate the methylsulfanyl group’s role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
